molecular formula C17H24N2O4S B2571271 methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 379241-54-0

methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2571271
CAS RN: 379241-54-0
M. Wt: 352.45
InChI Key: IIZOPRNUNYVVMM-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Regioselectivity in Reactions

The interaction of cyanothioacetamide with 2-acetylcyclohexanone and its enamines, including morpholin-4-yl derivatives, shows non-regiospecific character leading to the formation of various cyano and methyl-substituted pyridine-thiones. This highlights the complex reaction pathways and the potential for developing diverse chemical structures (Dotsenko et al., 2012).

Synthetic Methods in Heterocyclic Chemistry

Methyl 3-alkylazulene-1-carboxylates, synthesized through reactions with morpholine enamines, demonstrate the compound's utility in creating structurally diverse heterocyclic compounds. This method indicates potential for developing various chemical entities useful in scientific research (Yasunami et al., 1993).

Development of Novel Compounds

The synthesis of compounds like 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles, using morpholine, showcases the role of methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate in creating new chemical entities, potentially useful in various scientific domains (Buryi et al., 2019).

Catalysis in Organic Reactions

In the Knoevenagel condensation, novel N-methyl morpholine-based ionic liquids demonstrate the role of morpholine derivatives in catalyzing reactions, emphasizing the compound's utility in synthetic organic chemistry (Xu et al., 2017).

Potential Anti-Cancer Applications

Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, synthesized using methodologies involving morpholine, indicate potential anti-cancer activity. This suggests the compound's relevance in medicinal chemistry and drug design (Elfekki et al., 2014).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .

properties

IUPAC Name

methyl 2-[(2-morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-22-17(21)15-12-5-3-2-4-6-13(12)24-16(15)18-14(20)11-19-7-9-23-10-8-19/h2-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZOPRNUNYVVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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